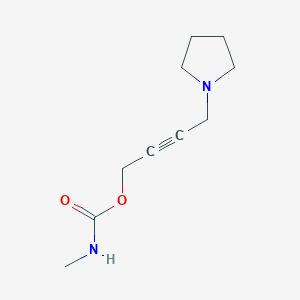
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester, also known as MPB or 4-PPBP, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and has been implicated in a variety of physiological and pathological processes.
Mechanism Of Action
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is thought to play a role in modulating the activity of other proteins in the central nervous system, and has been implicated in a variety of neurological disorders. By blocking the activity of the sigma-1 receptor, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester may be able to modulate these processes and provide therapeutic benefits.
Biochemical And Physiological Effects
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. It has been found to have neuroprotective effects, and may be able to prevent the death of neurons in the brain. Additionally, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One advantage of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it is a selective antagonist of the sigma-1 receptor, which means that it can be used to specifically target this protein without affecting other proteins in the central nervous system. Additionally, it has been shown to have a variety of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one limitation of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it has not yet been extensively studied in human clinical trials, which means that its safety and efficacy in humans is not well understood.
Future Directions
There are a number of future directions that could be pursued in the study of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, it could be studied further as a potential anti-inflammatory agent, and its anti-tumor properties could be explored in more detail. Finally, more research could be done to understand the safety and efficacy of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
Synthesis Methods
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 1-pyrrolidinecarboxylic acid with propargyl bromide to form 4-(1-pyrrolidinyl)-2-butynoic acid. This compound is then esterified with methyl chloroformate to form the final product, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester.
Scientific Research Applications
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and oncology. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
properties
CAS RN |
16253-32-0 |
|---|---|
Product Name |
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester |
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
InChI Key |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
Canonical SMILES |
CNC(=O)OCC#CCN1CCCC1 |
Other CAS RN |
16253-32-0 |
synonyms |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



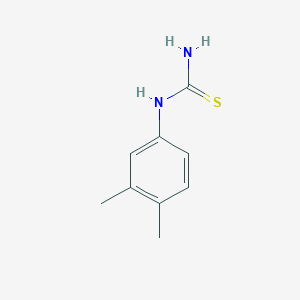
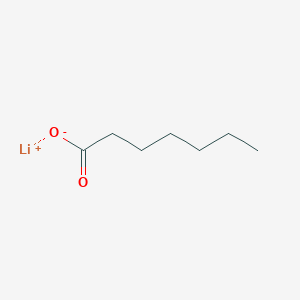
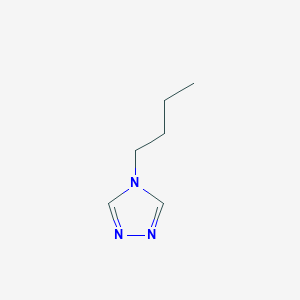

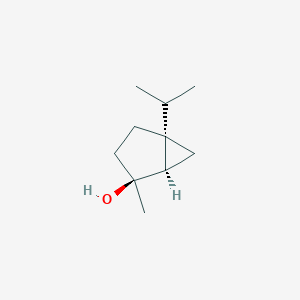
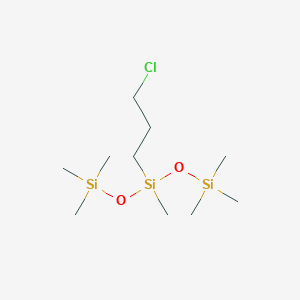
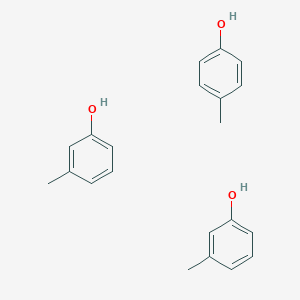
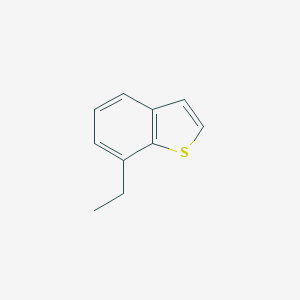
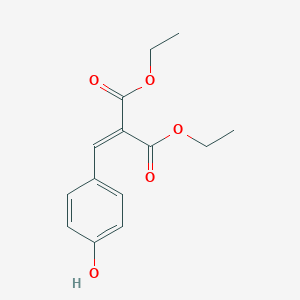
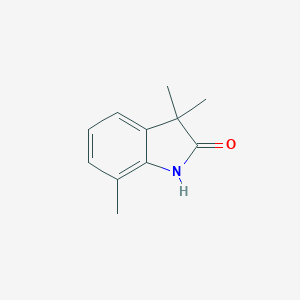
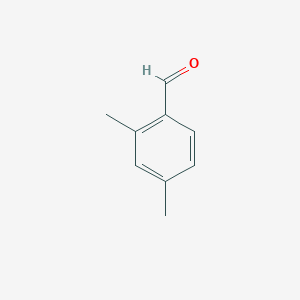
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
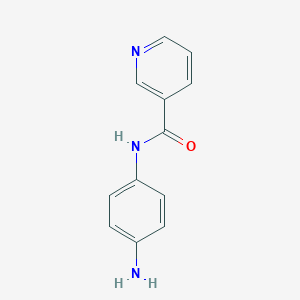
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)